4-Biphenylbenzoic acid
Overview
Description
4-Biphenylbenzoic acid, also known as biphenyl-4-carboxylic acid, is an organic compound with the molecular formula C13H10O2. It is characterized by a biphenyl structure with a carboxylic acid group attached to one of the phenyl rings. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at elevated temperatures (around 75°C) for several hours .
Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of biphenyl using potassium permanganate under controlled conditions. The reaction mixture is then filtered and acidified to obtain the crude product, which is further purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form biphenyl-4-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include biphenyl-4-carboxylic acid derivatives, biphenyl-4-methanol, and various substituted biphenyl compounds .
Scientific Research Applications
4-Biphenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with antifungal and antibacterial properties.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-biphenylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
- Biphenyl-4,4’-dicarboxylic acid
- 4-Phenylbenzoic acid
- Diphenyl-4-carboxylic acid
Comparison: 4-Biphenylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to biphenyl-4,4’-dicarboxylic acid, which has two carboxylic acid groups, this compound has only one, making it less acidic and more suitable for certain applications. Its structure also allows for more selective interactions in biological systems .
Properties
IUPAC Name |
2-(4-phenylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIAIQKTCVOCAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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